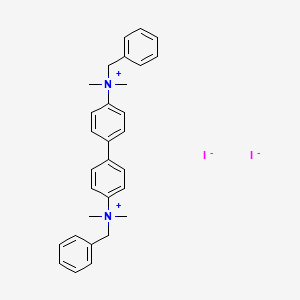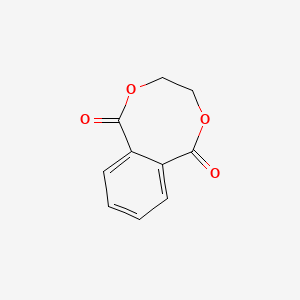
Ethylene phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene phthalate, also known as polyethylene terephthalate, is a thermoplastic polymer resin of the polyester family. It is widely used in various applications, including fibers for clothing, containers for liquids and foods, and thermoforming for manufacturing. This compound is known for its excellent combination of properties, such as mechanical strength, thermal stability, and chemical resistance .
Preparation Methods
Ethylene phthalate is typically synthesized through the polymerization of ethylene glycol and terephthalic acid. The reaction involves heating these two compounds under the influence of chemical catalysts, resulting in the formation of a molten, viscous mass that can be spun into fibers or solidified for later processing as a plastic . Industrial production methods often involve the use of dimethyl terephthalate as an alternative starting material, which undergoes similar reaction conditions .
Chemical Reactions Analysis
Ethylene phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and heat, this compound can hydrolyze to form terephthalic acid and ethylene glycol.
Oxidation: Exposure to strong oxidizing agents can lead to the breakdown of the polymer chains.
Thermal Degradation: At high temperatures, this compound can decompose, releasing volatile compounds.
Common reagents used in these reactions include water, acids, and oxidizing agents. The major products formed from these reactions are terephthalic acid and ethylene glycol .
Scientific Research Applications
Ethylene phthalate has numerous scientific research applications:
Chemistry: It is used as a model compound for studying polymerization and degradation processes.
Industry: It is widely used in the production of textiles, packaging materials, and engineering resins.
Mechanism of Action
The mechanism by which ethylene phthalate exerts its effects involves the formation of ester bonds between ethylene glycol and terephthalic acid. These ester bonds provide the polymer with its characteristic strength and stability. The molecular targets and pathways involved in its biodegradation include enzymatic hydrolysis by specific hydrolases that cleave the ester bonds .
Comparison with Similar Compounds
Ethylene phthalate is often compared with other similar compounds, such as:
Polyethylene: Unlike this compound, polyethylene is a simple hydrocarbon polymer without ester linkages, resulting in different mechanical and thermal properties.
Polypropylene: Similar to polyethylene, polypropylene lacks ester bonds and has different chemical resistance and mechanical properties.
Polyvinyl chloride: This compound contains chlorine atoms, which give it unique properties compared to this compound.
This compound’s uniqueness lies in its combination of mechanical strength, thermal stability, and chemical resistance, making it suitable for a wide range of applications .
Properties
CAS No. |
4196-98-9 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
3,4-dihydro-2,5-benzodioxocine-1,6-dione |
InChI |
InChI=1S/C10H8O4/c11-9-7-3-1-2-4-8(7)10(12)14-6-5-13-9/h1-4H,5-6H2 |
InChI Key |
SENMPMXZMGNQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13747119.png)
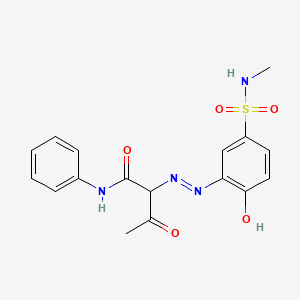

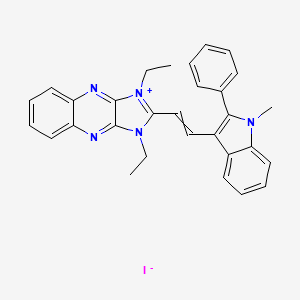

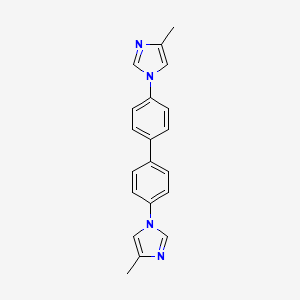
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-ylthio)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13747143.png)
![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
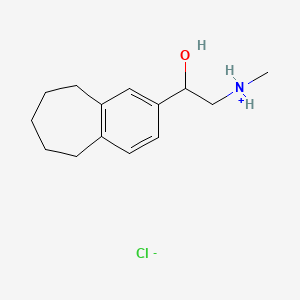
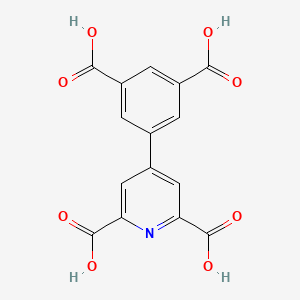

![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
